1-Bromo-3-methylbutane

Overview

Description

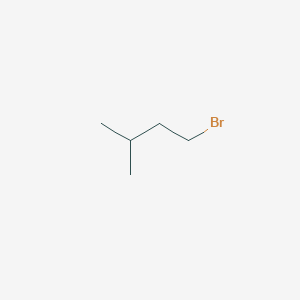

1-Bromo-3-methylbutane (CAS: 107-82-4) is a branched primary alkyl bromide with the molecular formula C₅H₁₁Br and a molecular weight of 151.05 g/mol. Its IUPAC name is this compound, and it is also known as isoamyl bromide or isopentyl bromide . Structurally, it consists of a four-carbon chain with a methyl group at the third carbon and a bromine atom at the terminal position (SMILES: CC(C)CCBr) .

Preparation Methods

Catalytic Addition of Hydrogen Bromide to Isoprene

The addition of hydrogen bromide (HBr) to isoprene (2-methyl-1,3-butadiene) represents a high-yield industrial method for synthesizing 1-bromo-3-methyl-2-butene, which can be further processed into 1-bromo-3-methylbutane. This method, detailed in the patent CN1323771A, leverages selective catalysis to minimize side products .

Reaction Conditions and Optimization

The reaction occurs at temperatures between -20°C and 30°C , with optimal yields achieved at -5°C to 5°C . Hydrogen bromide is introduced either as a gas or in aqueous form (20–54% concentration). Cuprous halides, particularly cuprous bromide (CuBr) , serve as catalysts, enhancing regioselectivity for the 1,4-addition product. The molar ratio of HBr to isoprene is critical:

In a representative embodiment, 136 g of isoprene reacted with 609 g of 54% HBr at 0–5°C, yielding 256.3 g of 1-bromo-3-methyl-2-butene (84% yield). Adding 6 g of CuBr increased the yield to 88.2%, demonstrating the catalyst’s role in suppressing side reactions like 1,2-addition or polymerization .

Purification and Scalability

The crude product is distilled under reduced pressure (60 mmHg), collecting the fraction at 59–61°C . This method’s scalability is evidenced by its adaptation to 500–5000 g batches in industrial settings, with consistent yields exceeding 80% .

SN2 Nucleophilic Substitution of 3-Methyl-1-Butanol

The SN2 reaction between 3-methyl-1-butanol and HBr is a common laboratory-scale synthesis route. This method, while less efficient than catalytic addition, is accessible for academic research and small-scale production .

Mechanism and Procedure

The reaction proceeds via protonation of the hydroxyl group followed by nucleophilic displacement by bromide. Concentrated sulfuric acid is often added to generate HBr in situ and drive the equilibrium toward product formation. Key parameters include:

-

Temperature : Reflux conditions (100–120°C) to accelerate the reaction.

-

Molar ratio : Excess HBr (1.5–2 equivalents) to ensure complete conversion .

In a typical procedure, 68 g of 3-methyl-1-butanol reacts with aqueous HBr under reflux for 1–2 hours. The crude product is purified via fractional distillation , yielding this compound with a boiling point of 119.5–121°C . Academic reports indicate yields of 55–60% , attributed to competing elimination reactions and mechanical losses during distillation .

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methylbutane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

Nucleophilic Substitution (SN2): This reaction occurs with strong nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Elimination (E2): In the presence of strong bases like potassium tert-butoxide (t-BuOK), this compound can undergo elimination to form alkenes.

Major Products:

Substitution: The major products include alcohols, nitriles, and ethers, depending on the nucleophile used.

Elimination: The major product is 3-methyl-1-butene.

Scientific Research Applications

Scientific Research Applications

1-Bromo-3-methylbutane is utilized in various scientific research applications, primarily due to its reactivity as an alkyl halide.

Synthesis of Organic Compounds

- Pyrrole Derivatives : It is commonly used in the synthesis of 1-(3-methylbutyl)pyrrole, a compound of interest in medicinal chemistry for its potential biological activities .

- Pentyl Peroxy Radical Production : This compound is instrumental in generating pentyl peroxy radicals through direct photolysis. These radicals are crucial for studying reaction mechanisms and radical chemistry .

Analytical Chemistry

- Extraction Solvent : this compound serves as an effective extraction solvent for determining polycyclic aromatic hydrocarbons (PAHs) in water samples. This application employs liquid-liquid microextraction techniques combined with gas chromatography-mass spectrometry (GC-MS), which enhances the sensitivity and efficiency of PAH detection .

Environmental Applications

A study demonstrated the effectiveness of this compound as a low toxic dispersive liquid-liquid microextraction solvent for extracting PAHs from water samples. The method showed improved recovery rates compared to traditional extraction methods, highlighting its utility in environmental monitoring .

Catalysis Research

Research on palladium nanoparticles functionalized with ligands derived from this compound has indicated that the methyl group influences the steric interactions and colloidal stability of these catalysts. This finding is significant for developing more efficient catalytic systems in organic synthesis .

Safety and Handling Considerations

This compound is classified as a flammable liquid and poses various health hazards:

- Causes skin irritation.

- Causes serious eye irritation.

- May cause respiratory irritation.

Proper safety measures should be taken when handling this compound, including using personal protective equipment (PPE) such as gloves and goggles, and ensuring adequate ventilation in the workspace .

Mechanism of Action

The primary mechanism of action for 1-bromo-3-methylbutane involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by a nucleophile, resulting in the formation of a new chemical bond. This mechanism is crucial in organic synthesis for constructing complex molecules .

Comparison with Similar Compounds

Key Properties:

- Physical State : Colorless liquid .

- Solubility: Miscible with ethanol and diethyl ether; slightly soluble in water (0.02 g/100 mL at 16.5°C) .

- Applications : Used in organic synthesis, such as alkylation reactions (e.g., preparation of carbazole derivatives ) and as a precursor for pharmaceuticals or agrochemicals.

Structural Isomers and Homologs

1-Bromo-2-methylbutane (CAS: 107-82-4 vs. 534-00-9)

- Structural Difference : Bromine at position 1, methyl at position 2.

- Reactivity : Studies on 1-bromo-2-methylbutane revealed anisotropic photofragmentation patterns (β = 1.88 for Br* vs. β = 0.63 for Br) under UV irradiation, attributed to parallel and perpendicular transitions .

- Conformational Stability : Vibrational circular dichroism (VCD) studies on 1-bromo-2-methylbutane showed multiple conformers influenced by bromine’s steric effects, unlike its thiophene-substituted analogs .

1-Bromo-3,3-dimethylbutane (CAS: 1647-23-0)

- Structural Difference : Additional methyl group at position 3, creating a tertiary carbon.

- Reactivity : Increased steric hindrance likely reduces nucleophilic substitution (SN2) rates compared to 1-bromo-3-methylbutane .

1-Bromopentane (CAS: 543-59-9)

- Structural Difference : Straight-chain homolog (C₅H₁₁Br).

- Physical Properties : Higher boiling point (127°C vs. ~120°C for this compound) due to reduced branching .

- Applications : Less steric hindrance makes it more reactive in SN2 reactions.

Physical and Chemical Properties

Spectral and Conformational Analysis

- Vibrational Spectroscopy : Raman and IR spectra of 1-bromoalkanes (e.g., 1-bromopropane, 1-bromobutane) show rotational isomerism, with enthalpy differences between conformers (e.g., ΔH ≈ 1–3 kJ/mol) . For this compound, the methyl group at position 3 likely stabilizes specific conformers, reducing rotational freedom compared to straight-chain analogs.

- VCD Studies: (S)-(+)-1-Bromo-2-methylbutane exhibits conformational diversity due to bromine’s electronegativity and steric effects, as shown by DFT/B3LYP calculations .

Biological Activity

1-Bromo-3-methylbutane, with the chemical formula CHBr and CAS number 107-82-4, is an alkyl halide that has garnered attention for its biological activity and potential health effects. This compound is primarily used in organic synthesis but has also been studied for its toxicological properties and environmental impact.

- Molecular Weight : 151.05 g/mol

- IUPAC Name : this compound

- Synonyms : Isoamyl bromide, isopentyl bromide

- Solubility : Not miscible or difficult to mix in water

Toxicological Profile

This compound exhibits a range of toxicological effects, particularly concerning human health and environmental safety:

- Acute Toxicity :

-

Chronic Effects :

- Prolonged exposure can lead to respiratory issues, including asthma-like symptoms due to reactive airways dysfunction syndrome (RADS), which may persist long after exposure has ceased .

- There is currently no evidence to suggest carcinogenic properties, as it has not been tested for cancer effects in animals .

Environmental Impact

This compound is classified as hazardous to aquatic environments, posing risks of long-term adverse effects on aquatic organisms. Its flammability and potential to release toxic fumes upon combustion further complicate its environmental profile .

Applications in Research

The compound has been utilized in various research applications, including:

- Synthesis of Organic Compounds : It serves as a reagent in the production of other chemicals, such as 1-(3-methylbutyl)pyrrole and pentyl peroxy radicals through direct photolysis .

- Analytical Chemistry : Employed as an extraction solvent for determining polycyclic aromatic hydrocarbons in water samples using liquid-liquid microextraction combined with gas chromatography-mass spectrometry .

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of this compound:

- Respiratory Health Study : A study highlighted that individuals exposed to high levels of this compound reported persistent respiratory symptoms consistent with RADS. The research emphasized the need for stringent exposure limits in occupational settings .

- Aquatic Toxicity Assessment : Research conducted on the aquatic toxicity of halogenated compounds indicated that this compound significantly affects aquatic life, necessitating careful handling and disposal practices to mitigate environmental risks .

- Chemical Reactivity Analysis : Investigations into its reactivity revealed that low-molecular-weight haloalkanes like this compound are highly flammable and can react dangerously with metals, underscoring the importance of proper storage conditions away from oxidizing agents .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for determining the molecular structure of 1-bromo-3-methylbutane, and how should data be interpreted?

- Methodological Answer : Use NMR spectroscopy to identify characteristic peaks:

- ¹H NMR : A triplet (~3.4 ppm) for the CH₂Br group, a multiplet (~1.5-1.7 ppm) for the CH₂ adjacent to the branching methyl group, and a doublet (~0.9 ppm) for the terminal CH₃ groups.

- ¹³C NMR : A carbon signal at ~30-35 ppm for the C-Br group and ~20-25 ppm for the methyl carbons.

- IR spectroscopy : Confirm C-Br stretching at ~500-600 cm⁻¹. Cross-reference with computational data (e.g., InChIKey

YXZFFTJAHVMMLF-UHFFFAOYSA-N) to validate assignments .

Q. What is the typical synthetic procedure for preparing this compound in laboratory settings?

- Methodological Answer : Perform free-radical bromination of 3-methylbutane (isopentane) using N-bromosuccinimide (NBS) under UV light. Alternatively, use SN2 substitution by reacting 3-methyl-1-butanol with HBr in concentrated sulfuric acid. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify via fractional distillation (boiling point: 120–121°C) .

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The branched methyl group adjacent to the bromine creates steric hindrance, favoring SN1 mechanisms in polar protic solvents (e.g., ethanol/water mixtures) due to carbocation stabilization. For SN2 pathways, use polar aprotic solvents (e.g., DMSO) and strong nucleophiles (e.g., NaOAc), but expect slower kinetics compared to linear alkyl bromides .

Q. What are the critical physical properties (e.g., solubility, boiling point) of this compound relevant to experimental design?

- Methodological Answer :

- Solubility : Miscible with ethanol and ether; low water solubility (0.02 g/100 mL at 16.5°C). Use phase-separation techniques for aqueous workups.

- Boiling point : 120–121°C; ensure distillation setups avoid thermal decomposition.

- Density : 1.21 g/cm³ at 15°C; calibrate pipettes for volumetric accuracy .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., QSPR, DFT) predict the environmental mobility and bioaccumulation potential of this compound?

- Methodological Answer :

- Calculate log P (estimated 2.16) and BCF (bioconcentration factor: ~32) using QSPR models to assess bioaccumulation risk.

- Estimate Koc (soil organic carbon partition coefficient: ~240) to predict soil mobility. Validate with experimental biodegradation data, noting discrepancies (e.g., incomplete degradation in activated sludge systems despite structural similarity to biodegradable alkanes) .

Q. What strategies optimize reaction conditions for synthesizing disulfides from this compound using Na₂S₂O₃·5H₂O in DMSO?

- Methodological Answer :

- Use a 3-hour reaction time at 50–60°C with a 1:2.5 molar ratio of this compound to Na₂S₂O₃.

- Monitor yield via GC-MS and optimize by adding catalytic KI to enhance nucleophilicity. Achieve ~86% yield under these conditions .

Q. How can contradictions in biodegradation data for this compound be resolved?

- Methodological Answer :

- Conduct OECD 301F respirometry tests to measure CO₂ evolution. Compare with structurally similar compounds (e.g., 2-methylbutane, which degrades in 12 days in activated sludge).

- Address discrepancies by analyzing microbial consortia diversity or testing alternative matrices (e.g., marine sediment vs. freshwater sludge) .

Q. What are the challenges in synthesizing macrocyclic ligands (e.g., salen complexes) using this compound as a precursor?

- Methodological Answer :

- The bulky methyl group limits conformational flexibility during cyclization. Mitigate this by using templating agents (e.g., uranyl ions) to pre-organize intermediates.

- Characterize products via X-ray crystallography and cyclic voltammetry to confirm macrocycle formation and metal coordination .

Q. How can isotopic labeling (e.g., deuterated derivatives) of this compound aid in mechanistic studies?

- Methodological Answer :

Properties

IUPAC Name |

1-bromo-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-5(2)3-4-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZFFTJAHVMMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2657 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059353 | |

| Record name | Butane, 1-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-bromo-3-methylbutane appears as a colorless liquid. Slightly soluble in water and denser than water. Vapors are heavier than air., Colorless liquid; [Merck Index] | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2657 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-3-methylbutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

120-121 °C | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-6 °C | |

| Record name | 1-Bromo-3-methylbutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Miscible with alcohol and ether, In water, 196 mg/L at 16.5 °C | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.210 g/cu cm at 15 °C | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

34.6 [mmHg], 34.6 mm Hg at 25 °C | |

| Record name | 1-Bromo-3-methylbutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

107-82-4 | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2657 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-3-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1-bromo-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZM50594QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-112 °C | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.